methyl 2-formyl-3-methyl-1-benzothiophene-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-formyl-3-methyl-1-benzothiophene-5-carboxylate is a chemical compound with the molecular formula C12H10O3S and a molecular weight of 234.3 g/mol. This compound belongs to the class of benzothiophenes, which are heterocyclic compounds containing a benzene ring fused to a thiophene ring. Benzothiophenes are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science.
Preparation Methods
The synthesis of methyl 2-formyl-3-methyl-1-benzothiophene-5-carboxylate can be achieved through several synthetic routes. One common method involves the condensation of a suitable aldehyde with a thiophene derivative under acidic conditions. The reaction typically requires a catalyst, such as methanesulfonic acid, and is carried out under reflux in methanol . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Methyl 2-formyl-3-methyl-1-benzothiophene-5-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The compound can also undergo nucleophilic substitution reactions with reagents such as sodium methoxide. Major products formed from these reactions include oxidized or reduced derivatives of the original compound, as well as substituted benzothiophene derivatives .
Scientific Research Applications
Methyl 2-formyl-3-methyl-1-benzothiophene-5-carboxylate has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, benzothiophene derivatives are studied for their potential therapeutic properties, including anticancer, anti-inflammatory, and antimicrobial activities . In the industry, these compounds are utilized in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs) .
Mechanism of Action
The mechanism of action of methyl 2-formyl-3-methyl-1-benzothiophene-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, benzothiophene derivatives have been shown to inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects . The exact molecular targets and pathways involved may vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
Methyl 2-formyl-3-methyl-1-benzothiophene-5-carboxylate can be compared with other similar compounds, such as 2-substituted thiophenes and benzothiophene derivatives. These compounds share a similar core structure but differ in their substituents, which can significantly impact their chemical and biological properties. For example, suprofen, a 2-substituted thiophene, is known for its anti-inflammatory properties, while articaine, a trisubstituted thiophene, is used as a dental anesthetic
Properties
CAS No. |
2090500-83-5 |
---|---|
Molecular Formula |
C12H10O3S |
Molecular Weight |
234.27 g/mol |
IUPAC Name |
methyl 2-formyl-3-methyl-1-benzothiophene-5-carboxylate |
InChI |
InChI=1S/C12H10O3S/c1-7-9-5-8(12(14)15-2)3-4-10(9)16-11(7)6-13/h3-6H,1-2H3 |
InChI Key |
ONEQIDLMPUPWLM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC2=C1C=C(C=C2)C(=O)OC)C=O |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.